molecular formula C19H17ClN4O2 B11025763 N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025763
M. Wt: 368.8 g/mol
InChI Key: KGIDGOVYNBWLNW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole ring, the introduction of the chloro and methyl groups on the phenyl ring, and the construction of the pyrrolidine-3-carboxamide moiety. Common reagents and conditions used in these reactions include:

    Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of Chloro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of Pyrrolidine-3-carboxamide Moiety: This step may involve amide bond formation using carboxylic acids and amines under coupling conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with varying substituents on the phenyl ring or different functional groups on the pyrrolidine moiety.

Uniqueness

The uniqueness of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other indazole derivatives.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17ClN4O2/c1-11-6-7-13(9-15(11)20)21-19(26)12-8-17(25)24(10-12)18-14-4-2-3-5-16(14)22-23-18/h2-7,9,12H,8,10H2,1H3,(H,21,26)(H,22,23)

InChI Key

KGIDGOVYNBWLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)Cl

Origin of Product

United States

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